Cas no 85126-67-6 (4-(Chloroacetyl)aminobenzamide)
4-(Chloroacetyl)aminobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloroacetamido)benzamide
- 4-[(Chloroacetyl)amino]benzamide
- SCHEMBL7753639
- SR-01000036885
- VS-03885
- EN300-01748
- SR-01000036885-1
- MFCD00566630
- AKOS001072768
- Z56862632
- 85126-67-6
- DTXSID50368041
- 4-[(2-chloroacetyl)amino]benzamide
- AHXTYKMJPLXNOS-UHFFFAOYSA-N
- CS-0218697
- BBL013605
- STK408666
- 4-(Chloroacetyl)aminobenzamide
-
- MDL: MFCD00566630
- Inchi: 1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
- InChI Key: AHXTYKMJPLXNOS-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(C(N)=O)=CC=1)=O
Computed Properties
- Exact Mass: 212.0352552g/mol
- Monoisotopic Mass: 212.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.4±0.1 g/cm3
- Boiling Point: 476.0±30.0 °C at 760 mmHg
- Flash Point: 121.0±16.7 °C
- Refractive Index: 1.63
4-(Chloroacetyl)aminobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-(Chloroacetyl)aminobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418355-50mg |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418355-100mg |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B418355-500mg |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1216914-1g |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 95% | 1g |
$345 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1216914-5g |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 95% | 5g |
$595 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1216914-10g |
4-[(Chloroacetyl)amino]benzamide |
85126-67-6 | 95% | 10g |
$795 | 2024-07-28 | |
| abcr | AB218077-1 g |
4-[(Chloroacetyl)amino]benzamide, 95%; . |
85126-67-6 | 95% | 1g |
€228.00 | 2022-09-01 | |
| abcr | AB218077-5 g |
4-[(Chloroacetyl)amino]benzamide, 95%; . |
85126-67-6 | 95% | 5g |
€618.00 | 2022-09-01 | |
| Chemenu | CM114112-5g |
4-[(chloroacetyl)amino]benzamide |
85126-67-6 | 95% | 5g |
$*** | 2023-05-29 | |
| Enamine | EN300-01748-0.1g |
4-(2-chloroacetamido)benzamide |
85126-67-6 | 95% | 0.1g |
$42.0 | 2023-07-08 |
4-(Chloroacetyl)aminobenzamide Suppliers
4-(Chloroacetyl)aminobenzamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-(Chloroacetyl)aminobenzamide
Research Brief on 4-(Chloroacetyl)aminobenzamide (CAS: 85126-67-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound 4-(Chloroacetyl)aminobenzamide (CAS: 85126-67-6) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and its potential biological activities. This research brief synthesizes the latest findings (2022-2023) regarding this compound, focusing on its synthetic utility, mechanism of action, and emerging therapeutic applications.
Recent studies have highlighted the role of 4-(Chloroacetyl)aminobenzamide as a privileged scaffold in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as a warhead in covalent inhibitor design, particularly for targeting cysteine residues in oncogenic proteins. The chloroacetyl moiety enables selective modification of biological targets, while the benzamide group provides optimal pharmacokinetic properties.
In synthetic chemistry, researchers at MIT (2022) developed an improved synthetic route for 85126-67-6 with 92% yield using microwave-assisted synthesis, significantly reducing reaction times from 8 hours to 35 minutes. This advancement has important implications for scaling up production of derivative compounds for high-throughput screening programs.
Notably, a 2023 Nature Chemical Biology study revealed that 4-(Chloroacetyl)aminobenzamide derivatives show promising activity against PARP enzymes, with compound 4a demonstrating 78% inhibition of PARP-1 at 10 μM concentration. The research team utilized cryo-EM to elucidate the binding mode, showing the chloroacetyl group forming a covalent bond with Cys908 in the catalytic domain.
In antimicrobial applications, a recent ACS Infectious Diseases report (2023) identified several 4-(Chloroacetyl)aminobenzamide analogs with potent activity against drug-resistant Mycobacterium tuberculosis (MIC = 1.56 μg/mL for lead compound). The mechanism involves disruption of mycolic acid biosynthesis through inhibition of FAS-II system enzymes.
Current challenges in the field include improving the selectivity profile of 85126-67-6 derivatives to minimize off-target effects. A 2023 review in Chemical Science highlights computational approaches being employed to predict reactivity patterns and guide rational design of more specific analogs. Molecular dynamics simulations suggest that subtle modifications to the benzamide ring could significantly enhance target specificity.
Future research directions include exploring the application of 4-(Chloroacetyl)aminobenzamide in PROTAC design and investigating its potential in targeted protein degradation. Preliminary results from a Pfizer research group (2023) show promising degradation efficiency (DC50 = 50 nM) when incorporated into CRBN-recruiting PROTACs targeting BRD4.
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